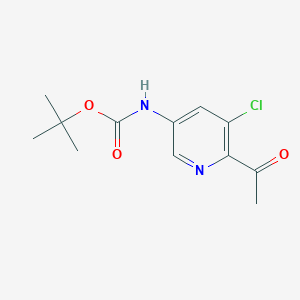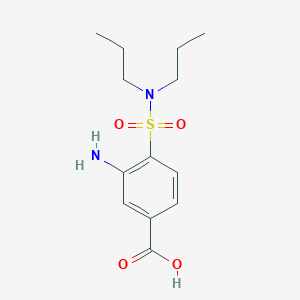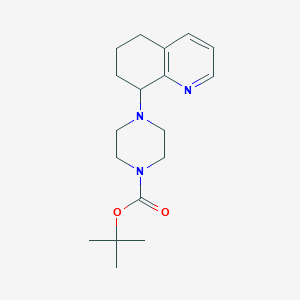
3-(M-Tolyl)oxetan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(M-Tolyl)oxetan-3-OL is an organic compound that features an oxetane ring substituted with a methyl group on the phenyl ring. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the oxetane ring imparts significant strain to the molecule, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(M-Tolyl)oxetan-3-OL typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides. For instance, the reaction of 2-bromobenzoic acid with terminal epoxides in the presence of tetrabutylammonium bromide as a catalyst can yield oxetan-3-ol derivatives . Another approach involves the use of epichlorohydrin as a starting material, which undergoes ring-opening and subsequent cyclization to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of phase-transfer catalysts and controlled reaction conditions can enhance the yield and selectivity of the desired product. The scalability of these methods allows for the efficient production of oxetane derivatives on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(M-Tolyl)oxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones or other oxidized derivatives.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxetanones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(M-Tolyl)oxetan-3-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(M-Tolyl)oxetan-3-OL involves its interaction with molecular targets and pathways. The strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-ol: A simple oxetane derivative with a hydroxyl group.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol.
3-Oximinooxetane: An oxetane derivative with an oxime group.
Uniqueness
3-(M-Tolyl)oxetan-3-OL is unique due to the presence of the methyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interactions with molecular targets compared to other oxetane derivatives .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-(3-methylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3 |
Clé InChI |
LZIXJNQKAVPEGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2(COC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


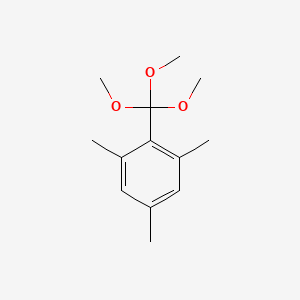
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)



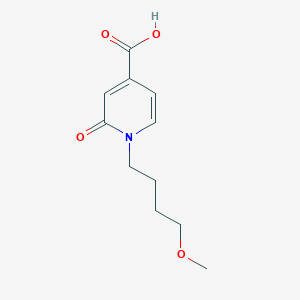
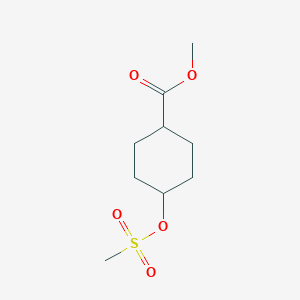
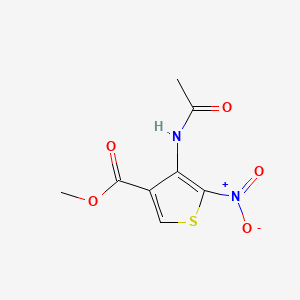
![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)

